molecular formula C5H3ClN4 B2934845 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 42399-82-6

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B2934845
CAS No.: 42399-82-6
M. Wt: 154.56
InChI Key: PUCLGURGEZEJHF-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of a chlorine atom at the 5-position of the triazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

    Cyclization Reactions: It can form fused ring systems through cyclization with other reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyrimidine
  • 1,2,4-Triazolo[1,5-a]thiadiazine

Uniqueness

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of both triazole and pyrazine rings, which confer distinct chemical and biological properties. The chlorine atom at the 5-position further enhances its reactivity, making it a valuable compound for various chemical transformations and biological studies .

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCLGURGEZEJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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